molecular formula C10H17NO5 B12987159 Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B12987159
M. Wt: 231.25 g/mol
InChI Key: ZJPHKRGPEONGMA-NKWVEPMBSA-N
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Description

Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Hydroxylation: The protected pyrrolidine undergoes hydroxylation at the 4-position using an oxidizing agent like osmium tetroxide (OsO4) or a similar reagent.

    Carboxylation: The hydroxylated intermediate is then carboxylated at the 3-position using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: PCC, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Ketone derivatives

    Reduction: Alcohol derivatives

    Substitution: Deprotected amine derivatives

Scientific Research Applications

Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The Boc protecting group can be selectively removed to expose the amino group, allowing for targeted modifications and interactions.

Comparison with Similar Compounds

Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

    Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Differing in the position of the carboxylic acid group.

    Rel-(3S,4S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-4-carboxylic acid: Differing in the position of the hydroxyl and carboxylic acid groups.

    Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline: Differing in the presence of a proline ring instead of a pyrrolidine ring.

These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(3S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1

InChI Key

ZJPHKRGPEONGMA-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O

Origin of Product

United States

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